Product packaging for Allyl 2,2,2-trifluoroethyl ether(Cat. No.:CAS No. 1524-54-5)

Allyl 2,2,2-trifluoroethyl ether

Cat. No.: B154029
CAS No.: 1524-54-5
M. Wt: 140.1 g/mol
InChI Key: NOTCQEKRIPQPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Organic Compounds in Modern Chemistry and Materials Science

Fluorinated organic compounds are of immense importance in nearly every facet of modern chemistry, from pharmaceuticals to advanced materials. The unique properties of fluorine, being the most electronegative element, impart profound changes to the physical and chemical characteristics of a molecule. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which confers exceptional thermal and oxidative stability to fluorinated compounds. e3s-conferences.orgelte.hu

This stability is highly desirable in materials science, leading to the development of high-performance fluoropolymers, specialty lubricants, and fire-fighting foams. e3s-conferences.orgnih.gov In medicinal chemistry, the substitution of hydrogen with fluorine can enhance a drug's metabolic stability, binding affinity, and membrane permeability. elte.hunih.gov It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. e3s-conferences.org The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, making it a valuable bioisostere in drug design. e3s-conferences.org

Overview of Ether Linkages in Chemical Structures

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). researchgate.net This ether linkage is a common and vital feature in a vast array of chemical structures, from simple solvents like diethyl ether to complex natural products, including carbohydrates and lignin. researchgate.netnih.gov

The C-O-C bond in ethers is generally stable and unreactive towards many common reagents, making ethers excellent solvents for a wide range of chemical reactions. researchgate.netrsc.org However, the ether linkage is more than just a passive spacer. It influences a molecule's polarity and its ability to form hydrogen bonds with other compounds. rsc.org In medicinal chemistry and materials science, the incorporation of ether bonds can improve a molecule's metabolic stability, solubility, and pharmacokinetic properties. sciencemadness.org While traditionally viewed as relatively inert, ethers can also serve as reactive building blocks for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. organic-chemistry.org

Contextualization of Allyl 2,2,2-trifluoroethyl ether within the Class of Fluorinated Allyl Ethers

This compound, with the chemical formula C₅H₇F₃O, belongs to the specific subclass of fluorinated allyl ethers. e3s-conferences.org This classification highlights two key functional groups within its structure: the allyl group (CH₂=CH-CH₂-) and the 2,2,2-trifluoroethyl group (CF₃-CH₂-). The allyl group provides a reactive handle—a carbon-carbon double bond—that can participate in a variety of chemical transformations, including polymerization and other addition reactions. rsc.org The trifluoroethyl group, as discussed, imparts properties associated with fluorination, such as increased stability and unique electronic characteristics. tdx.cat

This combination makes this compound and related compounds valuable monomers and intermediates. They bridge the gap between polymer chemistry and organofluorine chemistry, offering a pathway to materials that combine the reactivity of an allyl group with the distinct properties endowed by fluorine. These compounds are being explored for applications such as protective coatings and as intermediates in the synthesis of complex, high-value molecules. e3s-conferences.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7F3O B154029 Allyl 2,2,2-trifluoroethyl ether CAS No. 1524-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O/c1-2-3-9-4-5(6,7)8/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTCQEKRIPQPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165014
Record name 2,2,2-Trifluoroethyl allyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1524-54-5
Record name 3-(2,2,2-Trifluoroethoxy)-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1524-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl allyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoroethyl allyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1524-54-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Investigations of Reactions Involving Allyl 2,2,2 Trifluoroethyl Ether

Reaction Mechanisms of Ether Formation and Cleavage

The formation and breaking of the ether bond are fundamental processes in the chemistry of Allyl 2,2,2-trifluoroethyl ether. These reactions typically proceed through nucleophilic substitution or pericyclic rearrangements, with the specific pathway influenced by the substrate, reagents, and reaction conditions.

Nucleophilic Substitution Mechanisms in Ether Synthesis

The synthesis of ethers, including fluorinated variants like this compound, commonly proceeds via nucleophilic substitution reactions. The Williamson ether synthesis is a classic example, where an alkoxide ion acts as a nucleophile, displacing a leaving group from an alkyl halide. masterorganicchemistry.com The mechanism can be either bimolecular (SN2) or unimolecular (SN1), depending on the structure of the reacting partners. chemistrysteps.com

For primary alkyl halides, the SN2 mechanism is favored. chemistrysteps.commasterorganicchemistry.com In the context of this compound, this would involve the sodium salt of 2,2,2-trifluoroethanol (B45653) (sodium 2,2,2-trifluoroethoxide) acting as the nucleophile and attacking an allyl halide (e.g., allyl bromide). The reaction proceeds in a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group, causing an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com

A general method for synthesizing 1-alkoxy-1-alkynes involves a 2,2,2-trifluoroethyl ether prepared by the nucleophilic substitution of an alkyl halide by sodium 2,2,2-trifluoroethoxide. orgsyn.org In cases where a phenyl group is involved, the ether can be prepared by the reaction of sodium phenolate (B1203915) with 2,2,2-trifluoroethyl tosylate, another example of nucleophilic substitution. orgsyn.org

Intramolecular Allyl Transfer Reactions in Allyl Ethers

Allyl ethers can undergo intramolecular reactions where the allyl group is transferred to another functional group within the same molecule. These reactions are synthetically valuable for forming complex structures. A notable example is the intramolecular transfer of an allyl group from an allyl ether to an aldehyde group, a process that can be mediated by transition metal complexes. nih.gov

Experimental and theoretical studies have investigated the mechanism of this reaction in functionalized allyl aryl ethers in the presence of Ni(0) complexes. nih.gov The proposed mechanism involves the initial coordination and oxidative addition of the Ni(0) catalyst to the C-O bond of the allyl ether. This is followed by the intramolecular insertion of the aldehyde's carbonyl group into the nickel-allyl bond. The final step is a reductive elimination that forms the new C-C bond of the resulting homoallylic alcohol and regenerates the Ni(0) catalyst, completing the catalytic cycle.

Claisen Rearrangement of Allyl Vinyl Ethers and Related Systems

The Claisen rearrangement is a powerful, thermally-driven, carbon-carbon bond-forming reaction. wikipedia.org It is a nih.govnih.gov-sigmatropic rearrangement specific to allyl vinyl ethers or allyl aryl ethers, which rearranges to form γ,δ-unsaturated carbonyls or o-allylphenols, respectively. libretexts.orgorganic-chemistry.orglibretexts.org

The mechanism is a concerted, pericyclic process that proceeds through a highly ordered, six-membered cyclic transition state. organic-chemistry.orglibretexts.org This intramolecular pathway involves the simultaneous breaking of a carbon-oxygen bond and the formation of a carbon-carbon bond. libretexts.org Evidence for this concerted mechanism comes from labeling studies; for instance, an allyl group with a ¹⁴C label at the terminal carbon (C3) results in a product where the labeled carbon is exclusively bonded to the ring or the new carbon chain. libretexts.orglibretexts.org The reaction generally prefers a chair-like transition state geometry, which can lead to high stereoselectivity. organic-chemistry.org While often uncatalyzed and requiring high temperatures, the reaction can be facilitated by acids. wikipedia.orgorganic-chemistry.org

Rearrangement TypeSubstrateProductKey Features
Aromatic Claisen Allyl phenyl ethero-AllylphenolRearomatization of the ring is a strong driving force. wikipedia.orgorganic-chemistry.org
Johnson-Claisen Allylic alcohol + Orthoesterγ,δ-Unsaturated esterOften catalyzed by weak acids like propionic acid. wikipedia.org
Ireland-Claisen Allyl esterγ,δ-Unsaturated carboxylic acidInvolves conversion to a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate.
Eschenmoser-Claisen Allylic alcohol + Amide acetalγ,δ-Unsaturated amideAllows for the formation of unsaturated amides at lower temperatures.
Bellus-Claisen Allylic ether/amine + Keteneγ,δ-Unsaturated ester/amideHighly electrophilic ketenes are used. wikipedia.org

Mechanisms of Ether Cleavage in Fluorinated Systems

Ether cleavage involves the breaking of the stable C-O ether bond, a reaction that typically requires harsh conditions, such as treatment with strong acids like HBr or HI. chemistrysteps.comwikipedia.org The reaction is an acid-catalyzed nucleophilic substitution that can proceed via an SN1 or SN2 mechanism. wikipedia.orglibretexts.org

The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com

SN2 Cleavage: If the alkyl groups of the ether are primary or methyl, a halide ion (I⁻ or Br⁻) will attack the less sterically hindered carbon, displacing the alcohol. chemistrysteps.comlibretexts.org

SN1 Cleavage: If one of the alkyl groups can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the protonated ether will dissociate to form this carbocation and an alcohol. The carbocation is then captured by the halide nucleophile. masterorganicchemistry.comlibretexts.orglibretexts.org

In fluorinated systems, the high strength of C-F bonds and the electron-withdrawing nature of fluorine atoms influence the cleavage mechanism. For instance, studies on bis(2,2,2-trifluoroethyl) ether (BTFE), a structural relative of the title compound, show that it can decompose under certain conditions, such as in localized high-concentration electrolytes for batteries. nsf.gov This decomposition leads to the formation of CF₃- and CF₂-containing products, as well as lithium fluoride (B91410) (LiF), indicating the cleavage of C-O and C-F bonds under reductive electrochemical conditions. nsf.gov The allyl group in allyl ethers offers an alternative cleavage pathway; it can be removed under milder, specific conditions using reagents like palladium catalysts or tert-butyllithium, which proceeds via an SN2' mechanism. organic-chemistry.org

Radical and Ionic Processes in Fluorinated Compounds

The presence of both a fluorine-rich moiety and an allylic double bond in this compound allows for a rich chemistry involving both radical and ionic intermediates.

The electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the ether oxygen, which in turn affects ionic interactions. This is particularly relevant in the field of electrolytes for lithium batteries, where fluorinated ethers are studied for their high oxidative stability. wpmucdn.comacs.org The fluorine atoms pull electron density away from the ether oxygen, which can decrease the molecule's ability to coordinate with and solvate lithium ions. nih.gov However, this same feature contributes to enhanced oxidative stability. acs.orgnih.gov The interplay between molecular structure, ion solvation, and ionic conductivity is a key area of research, with studies showing that properties like oxidative stability can be tuned by adjusting the solvation environment. nih.govnih.gov

Radical reactions are also prominent, particularly involving the allyl group. The C-H bonds at the allylic position are weaker than typical sp³ C-H bonds because their homolytic cleavage leads to a resonance-stabilized allylic radical. youtube.com The unpaired electron in an allylic radical is delocalized over two carbon atoms, making it more stable than even a tertiary radical. youtube.com This stability facilitates selective radical reactions at the allylic position. Furthermore, single electron transfer (SET) processes can initiate reactions. For example, the deprotection of allyl aryl ethers can occur via a SET process when using a Pd/C catalyst under basic conditions. organic-chemistry.org Atmospheric chemistry studies on related fluorinated ethers, such as bis(2,2,2-trifluoroethyl)ether, show that they react with atmospheric radicals (like F atoms) to form fluorinated alkyl radicals (e.g., CF₃CHOCH₂CF₃), which then undergo further oxidation. witpress.com

Catalytic Reaction Mechanisms

Catalysis provides efficient and selective pathways for reactions involving this compound and related compounds. Various transition metals are effective in catalyzing transformations at either the allyl group or in reactions to form trifluoroethylated products.

Catalyst SystemReaction TypeMechanistic Notes
Ni(0) Complexes Intramolecular Allyl TransferInvolves oxidative addition of Ni(0) to the allyl ether C-O bond, followed by carbonyl insertion and reductive elimination. nih.gov
Palladium (Pd(0)) Allyl Ether Cleavage (Deprotection)The mechanism can involve the formation of a π-allyl-palladium complex, which is then attacked by a nucleophile. organic-chemistry.org Alternatively, a single electron transfer (SET) process may occur. organic-chemistry.org
Iron Porphyrin N-Trifluoroethylation of AnilinesA cascade reaction involving diazotization of a trifluoroethylamine source, followed by an iron-carbene intermediate which undergoes N-H insertion. nih.gov
Copper(I) Bromide Aryl Sulfide SynthesisUsed in a Goldberg-Ullmann type coupling for the synthesis of aryl 2,2,2-trifluoroethyl sulfides, proceeding through a copper-catalyzed nucleophilic aromatic substitution. elte.hu

One of the key catalytic reactions is the cleavage, or deallylation, of allyl ethers. This is often accomplished with a Pd(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger. organic-chemistry.org The mechanism is believed to proceed via the formation of a π-allyl-palladium intermediate. The Pd(0) catalyst coordinates to the double bond of the allyl group, facilitating the cleavage of the C-O bond and forming the cationic (π-allyl)Pd(II) complex. This complex is then readily attacked by a nucleophile, regenerating the Pd(0) catalyst.

Nickel catalysts are also effective. A combination of a Ni-H precatalyst and a Brønsted acid can achieve deallylation through a mechanism involving a nickel-catalyzed double-bond migration of the allyl group to form an enol ether, which is then readily hydrolyzed by the acid. organic-chemistry.org As mentioned previously, Ni(0) also catalyzes intramolecular allyl transfer reactions. nih.gov

While not a direct reaction of the ether, iron porphyrin-catalyzed reactions to form N-trifluoroethylated anilines provide insight into catalytic cycles involving the trifluoroethyl group. This reaction uses 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source and proceeds through a cascade of diazotization followed by an N-H insertion reaction mediated by a presumed iron-carbene intermediate. nih.gov

Palladium(0)-Catalyzed Decarboxylation Mechanisms

Palladium(0)-catalyzed decarboxylative allylation reactions are powerful tools for carbon-carbon bond formation. While direct decarboxylation of an ether is not a typical reaction, the mechanistic principles can be understood by examining related systems, such as the decarboxylation of allyl β-keto esters and malonates. The presence of the 2,2,2-trifluoroethyl group is crucial for facilitating these transformations.

In the case of α,α-unsubstituted allyl 2,2,2-trifluoroethyl malonates, Pd(0)-catalyzed decarboxylative allylation proceeds efficiently to form homoallylic 2,2,2-trifluoroethyl esters. The reaction is believed to proceed through the oxidative addition of the palladium(0) catalyst to the allylic system, forming a π-allyl palladium intermediate. Subsequent decarboxylation is a key step, and the strong electron-withdrawing nature of the trifluoroethyl group plays a pivotal role. It stabilizes the resulting carbanionic intermediate, making the decarboxylation process more favorable compared to analogous systems with less electron-withdrawing groups, such as a methyl group. This stabilization of the reactive intermediate is a critical factor in the success of the reaction. Simple esters and even trichloroethyl esters are not as effective, highlighting the unique role of the trifluoroethyl group in promoting the decarboxylation step.

The general mechanism for the palladium-catalyzed decarboxylation of a related allyl malonate is depicted below, illustrating the key steps that would be analogous for a hypothetical decarboxylation involving an ether linkage designed for such a reaction.

General Mechanistic Steps:

Oxidative Addition: The Pd(0) catalyst inserts into the allylic C-O bond to form a (π-allyl)Pd(II) intermediate.

Decarboxylation: The carboxylate group is eliminated as CO2, generating a nucleophilic species. The stability of this nucleophile is enhanced by the trifluoroethyl group.

Reductive Elimination: The nucleophile attacks the π-allyl ligand, leading to the formation of the new C-C bond and regeneration of the Pd(0) catalyst.

Organocatalytic Asymmetric Cycloaddition Reactions involving N-2,2,2-trifluoroethylisatin Ketimines

The trifluoroethyl group is a key feature in various reactants used in organocatalytic asymmetric cycloadditions. One prominent example is the use of N-2,2,2-trifluoroethylisatin ketimines in [3+2] cycloaddition reactions. These reactions provide access to complex heterocyclic structures, such as spiro[pyrrolidin-3,2'-oxindoles], with high stereocontrol.

A notable application is the highly diastereo- and enantioselective [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones. nih.govnih.govnih.gov This reaction, catalyzed by a thiourea-tertiary amine organocatalyst, yields spiro[pyrrolidin-3,2'-oxindoles] containing four contiguous stereocenters, including two vicinal spiro-quaternary chiral centers, with excellent yields and stereoselectivities. nih.govnih.gov The N-2,2,2-trifluoroethyl group in the ketimine substrate is crucial for the high reactivity and selectivity observed in these transformations.

The proposed mechanism involves the activation of the 3-alkenyl-5-arylfuran-2(3H)-one by the thiourea (B124793) catalyst through hydrogen bonding. The ketimine then acts as a 1,3-dipole precursor. The cycloaddition proceeds in a highly organized transition state, directed by the chiral catalyst, to afford the spirocyclic product with high enantiomeric excess.

CatalystSubstrate 1Substrate 2ProductYield (%)dree (%)Reference
Thiourea-tertiary amineN-2,2,2-trifluoroethylisatin ketimine3-alkenyl-5-arylfuran-2(3H)-oneSpiro[pyrrolidin-3,2'-oxindole]>99>20:1>99 nih.govnih.gov
Squaramide-tertiary amineN-2,2,2-trifluoroethylisatin ketimineβ-trifluoromethyl enone3,2'-Pyrrolidinyl spirooxindoleHighExcellentHigh wikipedia.org

Photocatalytic Reactions for Trifluoroethylated Compounds

Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. While specific photocatalytic reactions starting directly from this compound are not widely reported, the principles of photocatalytic trifluoroethylation are well-established with other trifluoroethyl sources. These reactions typically involve the generation of a trifluoroethyl radical, which then engages in various transformations.

For instance, the selective 2,2,2-trifluoroethylation of styrenes can be achieved using a photocatalyst, such as an Iridium(III) polypyridyl complex, and a trifluoroethyl source. The mechanism generally proceeds as follows:

Excitation: The photocatalyst absorbs visible light and is excited to a higher energy state.

Single Electron Transfer (SET): The excited photocatalyst can then interact with a trifluoroethyl precursor, such as 2,2,2-trifluoroethyl iodide, via a SET process to generate a trifluoroethyl radical (•CH₂CF₃).

Radical Addition: The trifluoroethyl radical adds to an unsaturated substrate, like an alkene or arene, to form a new radical intermediate.

Termination/Propagation: This new radical can then be further transformed, for example, by another SET event and protonation, or by reacting with another species to propagate a radical chain, ultimately leading to the desired trifluoroethylated product.

The efficiency and selectivity of these reactions are highly dependent on the choice of photocatalyst, solvent, and the nature of the trifluoroethyl source.

Copper-Catalyzed Carbon-Trifluoroethyl Bond Formation

Copper catalysis is a versatile tool for the formation of carbon-heteroatom and carbon-carbon bonds. While direct copper-catalyzed reactions involving the ether oxygen of this compound as a leaving group are not extensively documented, the general mechanisms of copper-catalyzed allylic substitutions provide a framework for understanding potential transformations.

Copper-catalyzed allylic substitution reactions often proceed with a high degree of regioselectivity, favoring the formation of the γ-substituted product. The generally accepted mechanism involves the coordination of the copper(I) catalyst to the double bond of the allylic substrate. This is followed by an oxidative addition step, which can be viewed as an Sₙ2' type of reaction, where the copper attacks the γ-position of the allyl system, leading to the displacement of the leaving group and the formation of a copper(III)-allyl intermediate. Finally, reductive elimination from this intermediate with a nucleophile yields the product and regenerates the copper(I) catalyst.

The nature of the ligands on the copper catalyst and the reaction conditions can significantly influence the reactivity and selectivity of the process. In the context of forming a bond to a trifluoroethylated carbon, a hypothetical reaction could involve the use of a trifluoroethyl-containing nucleophile or the use of a trifluoroethylated substrate in a cross-coupling reaction.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, understanding reactivity, and predicting selectivity.

Density Functional Theory (DFT) Studies on Reaction Pathways

While specific DFT studies on reactions of this compound are scarce in the literature, DFT calculations on related systems provide valuable insights. For example, DFT studies on palladium-catalyzed allylation reactions have been used to map out the potential energy surfaces of the catalytic cycle. These calculations can determine the relative energies of intermediates and transition states, thereby identifying the rate-determining step and the origin of selectivity.

In the context of the palladium-catalyzed decarboxylation of related malonates, DFT could be used to quantify the stabilizing effect of the trifluoroethyl group on the carbanionic intermediate formed after decarboxylation. By comparing the calculated energies of this intermediate with and without the trifluoroethyl group, the thermodynamic driving force for the reaction can be better understood. Similarly, for the organocatalytic cycloaddition reactions, DFT calculations can model the transition state structures, revealing the key non-covalent interactions between the catalyst, the ketimine, and the dienophile that are responsible for the high stereoselectivity.

Molecular Orbital Analysis and Electronic Structure Calculations

Molecular orbital (MO) analysis provides a deeper understanding of the electronic factors that govern chemical reactivity. The electronic structure of this compound is significantly influenced by the strong electron-withdrawing trifluoroethyl group. This group lowers the energy of the sigma and pi orbitals of the molecule.

In a reaction involving the allyl moiety, such as a palladium-catalyzed allylation, the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the allyl ether would be of key importance. The trifluoroethyl group would lower the energy of the HOMO, making the molecule less nucleophilic, and also lower the energy of the LUMO, making it more susceptible to nucleophilic attack.

In the context of the (π-allyl)Pd(II) intermediate, MO analysis can be used to understand the bonding between the palladium and the allyl fragment. The electron-withdrawing trifluoroethyl group, even though it is not directly attached to the allyl system, can exert an influence through space or through the developing charge in the transition state, potentially affecting the regioselectivity of a subsequent nucleophilic attack. These electronic effects are key to a comprehensive understanding of the reactivity of this compound and related compounds.

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity and selectivity of chemical transformations involving complex molecules such as this compound. Density Functional Theory (DFT) is a particularly prominent method employed to model electronic structure and predict the outcomes of reactions. researchgate.netresearchgate.net These theoretical investigations provide invaluable insights into transition state geometries, activation energies, and reaction pathways, which are often difficult to determine experimentally.

In the context of reactions involving this compound, computational methods can be applied to predict several key aspects of its reactivity. For instance, in addition reactions to the allyl double bond, calculations can determine the relative energies of possible intermediates and transition states, thereby predicting the regioselectivity and stereoselectivity of the outcome. The strong inductive effect of the trifluoroethyl group is known to significantly influence the electronic properties of molecules, and computational studies can quantify this effect on the reactivity of the adjacent allyl group. rsc.org

Modeling Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a reaction. researchgate.net For a hypothetical reaction, such as the hydrosilylation of this compound, computational modeling can identify the operative mechanism, for example, by comparing the energy barriers of different proposed catalytic cycles. researchgate.net The calculations can distinguish between concerted and stepwise pathways and identify the rate-determining step of the reaction.

A typical computational study would involve optimizing the geometries of the reactants, products, and all conceivable intermediates and transition states. The relative energies of these species are then used to construct a reaction energy profile.

Table 1: Hypothetical Calculated Energies for a Generic Addition Reaction to this compound

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Reagent0.0
TS1 (Markovnikov)Transition state leading to Markovnikov adduct+25.4
Int1 (Markovnikov)Intermediate for Markovnikov addition+5.2
TS2 (anti-Markovnikov)Transition state leading to anti-Markovnikov adduct+22.1
Int2 (anti-Markovnikov)Intermediate for anti-Markovnikov addition+3.8
Product (Markovnikov)Markovnikov addition product-15.7
Product (anti-Markovnikov)anti-Markovnikov addition product-18.9

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of information that can be obtained from DFT calculations to predict selectivity. In this hypothetical case, the lower activation energy for the anti-Markovnikov pathway (TS2) suggests it would be the kinetically favored pathway, leading to the thermodynamically more stable anti-Markovnikov product.

Predicting Selectivity

Computational methods are particularly adept at explaining and predicting selectivity in reactions. For reactions that can yield multiple stereoisomers, such as diastereomers or enantiomers, DFT calculations can be used to model the transition states leading to each isomer. The calculated energy difference between these diastereomeric transition states can then be used to predict the diastereomeric ratio (d.r.) of the products. nih.gov

In enantioselective catalysis, computational models incorporating the chiral catalyst can elucidate the origin of stereocontrol. By comparing the transition state energies for the formation of the (R) and (S) enantiomers, the enantiomeric excess (e.e.) can be predicted. These models often reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, between the substrate, reagent, and catalyst that are responsible for the observed selectivity.

Table 2: Hypothetical Calculated Transition State Energies and Predicted Selectivity for an Asymmetric Reaction of this compound

Transition StateDescriptionΔG‡ (kcal/mol)Predicted Selectivity
TS-(R)Transition state leading to the (R)-product20.595:5 e.r.
TS-(S)Transition state leading to the (S)-product22.3
TS-synTransition state leading to the syn-diastereomer18.9>98:2 d.r.
TS-antiTransition state leading to the anti-diastereomer21.5

Note: The data in this table is hypothetical and for illustrative purposes only. The energy difference between TS-(R) and TS-(S) would be used to predict the enantiomeric ratio, while the difference between TS-syn and TS-anti would predict the diastereomeric ratio.

The quantitative agreement between computationally predicted selectivities and experimental results for similar allylic systems underscores the predictive power of these theoretical methods. researchgate.net Therefore, applying these computational approaches to reactions involving this compound can guide the development of new synthetic methodologies and provide a deeper mechanistic understanding of its chemical behavior.

Applications in Advanced Organic Synthesis and Materials Development

Role as a Building Block in Complex Molecule Synthesis

The dual functionality of allyl 2,2,2-trifluoroethyl ether makes it a valuable precursor in multi-step synthetic sequences, enabling the introduction of both a handle for further transformation and a fluorinated segment to modulate molecular properties.

This compound serves as a key intermediate in the synthesis of more complex molecules targeted for the pharmaceutical and agrochemical sectors. mdpi.com The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry and agrochemistry to enhance the efficacy of active compounds. This group can improve properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com The ether's utility lies in its ability to introduce the 2,2,2-trifluoroethoxy group into a target molecule. The allyl group can then be chemically modified or cleaved in subsequent synthetic steps. For instance, 2-amino-N-(2,2,2-trifluoroethyl) acetamide, a related structure, is a key intermediate in the synthesis of Fluralaner, a potent insecticide and acaricide. nih.gov The presence of the trifluoroethyl group is crucial for the biological activity of these molecules.

Properties of this compound
PropertyValue
CAS Number1524-54-5
Molecular FormulaC5H7F3O nih.gov
Molecular Weight140.1 g/mol nih.gov
AppearanceColorless liquid mdpi.com
Synonyms1,1,1-Trifluoro-3-oxa-5-hexene, 3-(2,2,2-Trifluoroethoxy)prop-1-ene mdpi.com

A significant application of trifluoroethyl ether derivatives is in the asymmetric synthesis of carbocyclic nucleosides, which are crucial antiviral and anticancer agents. While not a direct precursor, a closely related derivative, allyl 2,2,2-trifluoroethyl malonate, plays a pivotal role in these synthetic routes. In the enantioselective synthesis of carbocyclic nucleosides like (−)-5′-homocarbovir and (+)-epi-4′-homocarbovir, Pd(0)-mediated decarboxylative allylations of these malonates are employed as a key step. This specific reaction allows for the controlled installation of the C-4′ side chain, a critical structural element of these nucleoside analogs. The use of the 2,2,2-trifluoroethyl ester in this process is instrumental for the success of the palladium-catalyzed allylation.

Fluoroalkyl allyl ethers, including this compound, are valuable monomers for the synthesis of fluorinated polymers. These polymers are noted for their unique surface properties and chemical resistance. The general approach involves the polymerization of the allyl group, leading to a polymer backbone with pendant trifluoroethoxy groups. These fluorinated side chains then dictate the macroscopic properties of the material. For example, the incorporation of even small amounts of fluorinated allyl ethers into polymer systems can cause significant changes in surface properties and solvent resistance without altering the bulk characteristics of the material. A patent describes fluorinated allyl ether polymers composed of repeating units derived from monomers like this compound, which can have number-average molecular weights ranging from 1,000 to 1,000,000.

Functionalization Strategies and Derivatization Studies

The chemical reactivity of both the allyl and trifluoroethyl moieties of the ether allows for diverse functionalization and derivatization strategies to create materials and compounds with enhanced or specific properties.

Polymers synthesized from this compound possess pendant allyl groups along their chains, which serve as reactive handles for post-polymerization modification. This approach allows for the creation of a wide library of functional polymers from a single parent polymer. The most common and efficient method for functionalizing these allyl groups is the thiol-ene reaction. This "click" chemistry reaction, which can be initiated by light or heat, allows for the covalent attachment of various thiol-containing molecules to the polymer backbone. This strategy can be used to tune properties such as lipophilicity, crystallinity, and to conjugate bioactive molecules or imaging agents to the polymer.

Applications of this compound & Derivatives
Application AreaSpecific RoleKey Reaction Type
Pharmaceuticals/AgrochemicalsIntermediate for active ingredients mdpi.comnih.govIntroduction of trifluoroethoxy group
Carbocyclic NucleosidesKey malonate derivative in synthesisPalladium-mediated allylation
Fluorinated PolymersMonomer for specialty polymersAllyl polymerization
Functional MaterialsBackbone for post-polymerization modificationThiol-ene "click" reaction

The introduction of fluorine atoms into organic molecules is known to significantly alter their physical, chemical, and biological properties. The trifluoroethyl group in this compound is a prime example of a fluorinated moiety used to enhance molecular properties. Derivatization of compounds with the 2,2,2-trifluoroethoxy group can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, the high electronegativity of the fluorine atoms can influence the electronic environment of the molecule, potentially leading to stronger binding interactions with target proteins or receptors. The synthesis of aryl 2,2,2-trifluoroethyl sulfides via copper-catalyzed reactions from aryl iodides and a trifluoroethyl thio-source showcases a method for incorporating this beneficial group into aromatic systems, highlighting the ongoing development of synthetic methodologies to access novel fluorinated compounds.

Contributions to Polymer Science and Engineering

The unique combination of a reactive allyl group and a fluorine-rich trifluoroethyl moiety in this compound positions it as a valuable, though specialized, compound in materials science. Its influence is seen in the development of advanced polymers where properties like chemical functionality, thermal stability, and specific optical characteristics are paramount.

Development of Functional Polymers with Allyl Functionality

Polymers containing allyl functional groups are a significant class of materials because the pendant allyl group serves as a versatile handle for a wide range of chemical modifications. mdpi.comscilit.comresearchgate.net The presence of this reactive double bond allows for post-synthesis functionalization, enabling the tailoring of a polymer's properties to meet the specific demands of an application. mdpi.com This versatility is a cornerstone of modern polymer chemistry, moving beyond simple passive materials to create active and functional systems.

One of the most effective methods for introducing this functionality is through the polymerization of monomers already containing an allyl group, such as allyl glycidyl (B131873) ether (AGE). The polymerization of AGE can be a highly controlled process, yielding poly(allyl glycidyl ether) (PAGE) with predetermined molecular weights and low polydispersity. nih.gov The key advantage of PAGE and similar allyl-containing polymers is the accessibility of the pendant allyl groups for subsequent chemical reactions. nih.gov A particularly powerful modification technique is the thiol-ene "click" reaction, which allows for the efficient and modular attachment of a wide variety of molecules to the polymer backbone under mild conditions. nih.gov This enables the creation of polymers with precisely controlled architectures and functionalities for use in fields ranging from bioconjugation to polymer-supported catalysis. mdpi.comnih.gov

The ability to introduce diverse functional groups is a prerequisite for creating advanced materials for applications like drug delivery, where conjugation of therapeutic agents is necessary, or in tissue engineering. mdpi.com

Synthesis of Highly Fluorinated Poly(arylene ether sulfide) for Optical Waveguides

In the field of optical communications, there is a persistent demand for materials with low optical loss, high thermal stability, and processability for the fabrication of devices like optical waveguides. Highly fluorinated polymers are leading candidates for these applications. The incorporation of fluorine into the polymer backbone lowers the refractive index and can reduce optical loss at key telecommunication wavelengths.

Research has demonstrated the synthesis of ethynyl-terminated fluorinated poly(arylene ether sulfide) (E-FPAESI) polymers for this purpose. acs.orgcapes.gov.br These materials are typically synthesized via a nucleophilic aromatic substitution reaction between a dihydroxy monomer and a fluorinated aromatic compound like pentafluorophenyl sulfide. acs.orgcapes.gov.br The resulting polymers exhibit the high thermal stability required for optical device manufacturing, with degradation temperatures often exceeding 450°C. acs.orgcapes.gov.br

The key performance metrics for optical waveguide materials are the refractive index and optical loss. Fluorinated poly(arylene ether sulfide)s have shown promising results in this regard.

Table 1: Properties of Ethynyl-Terminated Fluorinated Poly(arylene ether sulfide) (E-FPAESI) Data sourced from studies on highly fluorinated poly(arylene ether sulfide)s for optical waveguides. acs.orgcapes.gov.br

PropertyValue Range
Number-Average Molecular Weight (Mn)7,700–23,000 g/mol
Glass Transition Temperature (Tg)126–171 °C
Cured Glass Transition Temperature168–236 °C
Thermal Stability (5% weight loss)451–483 °C
Refractive Index (at 1550 nm)1.4943–1.5047
Birefringence (at 1550 nm)0.0004–0.0009
Optical Loss (at 1550 nm)~0.45 dB/cm

The incorporation of fluorinated ether components, such as the trifluoroethyl group, is a critical strategy in designing these materials to achieve low dielectric constants and low water absorption, which are beneficial for maintaining signal integrity. rsc.org

Controlled Synthesis of Polyphosphazenes with Chain-Capping Agents

Polyphosphazenes are a class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. wikipedia.org This structure allows for the attachment of a wide variety of organic side groups to the phosphorus atoms, enabling the creation of materials with an exceptionally broad range of properties, from elastomers to bioerodible materials. wikipedia.org

The synthesis of well-defined polyphosphazenes with controlled molecular weights is often achieved through the living anionic polymerization of phosphoranimine monomers. mdpi.comresearchgate.net However, a challenge in this process can be late-stage condensation reactions that broaden the molecular weight distribution. mdpi.com To overcome this, chain-capping agents are employed to react with the active polymer chain ends, effectively terminating growth and controlling the final molecular weight. mdpi.comnih.govdntb.gov.ua

Research has shown that N-alkyl phosphoranimines can serve as effective chain-capping agents. mdpi.comresearchgate.netnih.gov These agents are synthesized via the Staudinger reaction between an alkyl azide (B81097) and a phosphite, such as tris(2,2,2-trifluoroethyl) phosphite. mdpi.comresearchgate.net The resulting P-tris(2,2,2-trifluoroethoxy)-N-alkyl phosphoranimines react with the living polyphosphazene chain ends, terminating the polymerization and installing a specific end-group on the polymer chain. mdpi.comresearchgate.net This method provides effective control over the molecular weight of the final poly(bis(trifluoroethoxy)phosphazene), a well-studied and technologically important fluoropolymer. dntb.gov.ua

Table 2: N-Alkyl Phosphoranimines as Chain-Capping Agents Data derived from the synthesis and evaluation of N-alkyl phosphoranimines in the polymerization of P-tris(2,2,2-trifluoroethoxy)-N-trimethylsilyl phosphoranimine. mdpi.comresearchgate.net

N-Alkyl GroupEffectiveness as Capping AgentSynthesis Route
N-adamantylEffectiveStaudinger reaction of adamantyl azide with tris(2,2,2-trifluoroethyl) phosphite
N-benzylEffectiveStaudinger reaction of benzyl (B1604629) azide with tris(2,2,2-trifluoroethyl) phosphite
N-t-butylEffectiveStaudinger reaction of t-butyl azide with tris(2,2,2-trifluoroethyl) phosphite
N-tritylEffectiveStaudinger reaction of trityl azide with tris(2,2,2-trifluoroethyl) phosphite

Potential in Biomedical and Biopharmaceutical Research

The structural elements of this compound—the reactive allyl group and the metabolically relevant trifluoroethyl group—are found in molecules investigated for biomedical and biopharmaceutical applications. While the compound itself is noted as a metabolite of the anesthetic TFAE, its constituent parts play roles in the design of drug delivery systems, tissue engineering scaffolds, and in the synthesis of complex bioactive lipids. nih.gov

Drug Delivery Systems and Tissue Engineering (General Allyl Polymers)

The development of advanced biomaterials for drug delivery and tissue engineering is a rapidly growing field. mdpi.comnih.gov A key requirement for these materials is the presence of functional groups that allow for the attachment of drugs, cell-adhesion ligands, or other bioactive molecules. mdpi.com Polymers featuring allyl functionality are particularly well-suited for these applications due to the versatile reactivity of the allyl group. mdpi.comscilit.comresearchgate.net

In tissue engineering, which aims to restore organ function by combining cells with biomaterial scaffolds, allyl-containing polymers can be used to create hydrogels. nih.gov The allyl groups can be cross-linked, often via thiol-ene chemistry, to form a stable, three-dimensional network that can support cell growth and tissue formation. mdpi.com The properties of this network can be tuned by controlling the cross-linking density and by attaching specific peptides or growth factors to the polymer backbone via the allyl handles. mdpi.com

In drug delivery, the allyl group serves as a convenient point for conjugating therapeutic agents to a polymer carrier. mdpi.combohrium.com This approach can improve a drug's solubility, extend its circulation time, and enable targeted delivery to specific tissues, potentially increasing efficacy while reducing side effects. mdpi.comnih.gov For instance, copolymers of lactide and allyl glycidyl ether have been developed to form nanoparticles for the delivery of anti-cancer drugs. researchgate.net

Synthesis of Ether Lipids and Analogues

The allyl group is a widely used protecting group for alcohols in complex organic synthesis. organic-chemistry.org Its stability under a range of acidic and basic conditions makes it valuable for multi-step synthetic routes where other functional groups must be manipulated without affecting a protected hydroxyl group. organic-chemistry.org This strategy is particularly relevant in the synthesis of ether lipids and their analogues, some of which are potent biological mediators or have therapeutic potential.

A key step in the synthesis of many complex ether lipids is the Sharpless asymmetric epoxidation of allyl alcohol. nih.gov This reaction and subsequent modifications produce chiral building blocks like glycidyl tosylate. nih.gov In other synthetic pathways, the allyl group is used to protect a hydroxyl function on the glycerol (B35011) backbone while other parts of the molecule are assembled. The allyl ether is robust but can be selectively removed at a later stage, often through isomerization to a more labile enol ether followed by mild acidic hydrolysis, or through methods involving palladium catalysis. organic-chemistry.org This deprotection step unmasks the hydroxyl group, allowing for the final steps of the synthesis, such as the introduction of a phosphocholine (B91661) headgroup to produce analogues of Platelet-Activating Factor (PAF). nih.gov

Development of Bioactive Molecules with Trifluoroethyl Moieties

This compound serves as a key building block in this context, primarily by enabling the synthesis of complex molecular scaffolds that combine the benefits of both the allyl and the trifluoroethoxy functionalities. A principal application involves the modification of phenolic compounds, which are structural motifs present in a wide array of naturally occurring and synthetic bioactive molecules.

Research Findings: Synthesis of Trifluoroethoxylated Phenolic Scaffolds

Detailed research has focused on a two-step synthetic pathway that utilizes this compound to generate advanced molecular platforms for drug discovery. This process involves an initial O-alkylation of a phenol (B47542), followed by a thermal Claisen rearrangement.

O-Alkylation of Phenols: The first step involves the reaction of a substituted phenol with an allyl halide (such as allyl bromide) to form an allyl aryl ether. While this compound is not directly used for this initial alkylation, it is the target structure that is then modified. A more direct, though less commonly cited route in introductory examples, would involve the formation of a phenoxide and its subsequent reaction with a suitable 2,2,2-trifluoroethylating agent to produce an aryl 2,2,2-trifluoroethyl ether. For the purpose of creating the key bioactive scaffold, a molecule containing both an allyl group and a trifluoroethoxy group on an aromatic ring is the goal.

Claisen Rearrangement: The resulting allyl aryl ether containing the trifluoroethoxy group is then subjected to a Claisen rearrangement. libretexts.orglibretexts.org This powerful and highly reliable carbon-carbon bond-forming reaction is a nih.govnih.gov-sigmatropic rearrangement that proceeds through a concerted, cyclic transition state upon heating. libretexts.orglibretexts.org The reaction transforms the allyl aryl ether into an ortho-allylphenol, migrating the allyl group from the ether oxygen to a carbon atom on the aromatic ring. libretexts.org

This rearrangement is synthetically valuable because it predictably generates a more complex molecule with an allyl group positioned ortho to a hydroxyl group, a common feature in bioactive natural products. When the starting aryl ether also contains a trifluoroethoxy substituent, the final product is a highly functionalized scaffold that carries three key features for further medicinal chemistry exploration: a reactive phenolic hydroxyl, a versatile allyl group, and the pharmacologically advantageous trifluoroethoxy moiety.

The table below outlines the strategic transformation of a generic phenolic compound into a complex, trifluoroethoxylated scaffold, illustrating the synthetic utility of this approach in creating platforms for new bioactive molecules.

Table 1: Synthetic Strategy for Trifluoroethoxylated Bioactive Scaffolds

Step Starting Material (Generic) Reagent/Reaction Type Intermediate/Product (Generic) Significance in Bioactive Molecule Development
1 Phenol Allyl Bromide, Base (O-Alkylation) Allyl Phenyl Ether Formation of the key precursor for rearrangement.

This synthetic route demonstrates a robust method for leveraging the unique properties of the trifluoroethyl group in the design of novel therapeutic agents. The resulting ortho-allylphenols are not typically the final drug but rather advanced intermediates that can be further modified to optimize biological activity.

Advanced Analytical and Characterization Techniques in Studying Allyl 2,2,2 Trifluoroethyl Ether

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and structure of Allyl 2,2,2-trifluoroethyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy for End Group Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of a compound. In the case of this compound, ¹H NMR and ¹³C NMR spectroscopy are used to identify the different hydrogen and carbon environments within the molecule.

End-group analysis using NMR is particularly useful in polymer chemistry to determine the molecular weight of a polymer by quantifying the signals from the terminal groups relative to the repeating monomer units. magritek.com While this compound is not a polymer, the principle of integrating signals from specific functional groups to confirm structural features is directly applicable. For instance, the integration of the signals corresponding to the allyl group protons versus those of the trifluoroethyl group protons would confirm the 1:1 ratio of these moieties in the molecule. A typical ¹H-NMR spectrum would show characteristic signals for the vinyl protons of the allyl group and the methylene (B1212753) protons adjacent to the ether oxygen and the trifluoromethyl group. researchgate.net

Vibrational Spectroscopy (e.g., FTIR) for Conformational Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational isomers. The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key vibrational modes for this compound would include:

C-H stretching and bending vibrations of the allyl group.

C=C stretching of the allyl double bond.

C-O-C stretching of the ether linkage.

Strong C-F stretching vibrations from the trifluoromethyl group.

By analyzing the specific frequencies and shapes of these bands, researchers can gain insights into the molecule's conformational preferences in different states (gas, liquid, or in solution). nist.govnih.gov The presence of multiple bands in a particular region might suggest the existence of different conformers at room temperature.

Below is a table summarizing the expected FTIR spectral data for the key functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Allyl Group (CH₂)Asymmetric & Symmetric Stretching2900-3100
Allyl Group (C=C)Stretching1640-1680
Ether (C-O-C)Asymmetric Stretching1050-1150
Trifluoromethyl (CF₃)Stretching1100-1400 (strong)

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them invaluable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For volatile compounds like this compound, GC-MS is an ideal method for purity assessment.

In some cases, derivatization is employed to enhance the volatility or thermal stability of an analyte, or to introduce a functionality that improves its chromatographic behavior or mass spectrometric fragmentation pattern. nih.govnih.gov For example, if this compound were to be analyzed in a complex matrix, derivatization might be used to create a derivative with a unique mass that is easily distinguished from other components. Trifluoroacetate derivatives, for instance, are used in GC-MS analysis to improve the detection of certain compounds. mdpi.com

The GC component separates the ether from any impurities, and the mass spectrometer provides a mass spectrum for each separated component. This allows for the identification of the main compound and any minor impurities present in the sample.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The molecular weight of this compound is 140.10 g/mol . scbt.comindofinechemical.com

When a molecule of this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺). This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

The analysis of these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule. For example, the presence of fragments corresponding to the allyl group (m/z 41) and the trifluoroethyl group would provide strong evidence for the structure of this compound. The fragmentation of silyl (B83357) derivatives is a well-studied area in mass spectrometry and provides a framework for understanding how similar molecules might behave. nih.gov

A summary of the key analytical data for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₇F₃O scbt.comindofinechemical.com
Molecular Weight 140.10 g/mol scbt.comindofinechemical.com
Boiling Point 82°C indofinechemical.com
CAS Number 1524-54-5 scbt.comindofinechemical.com

Theoretical and Computational Studies on Allyl 2,2,2 Trifluoroethyl Ether

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of the molecule with high precision. These calculations are foundational for understanding its stability and chemical behavior.

Table 1: Representative Bond Dissociation Energies (BDEs) for Related Bond Types Note: These are general values and would be specifically affected by the neighboring groups in Allyl 2,2,2-trifluoroethyl ether.

Bond TypeRepresentative BDE (kcal/mol)
Primary C-H (in propane)101
Allylic C-H (in propene)88
C-O (in dimethyl ether)80
C-C (in ethane)90

Source: Adapted from general BDE tables.

Fuzzy Bond Order (FBO) analysis is a computational method used to quantify the degree of covalent bonding between atoms. researchgate.net Unlike simpler models, FBO accounts for the diffuse nature of electron clouds, providing a more nuanced measure of bond strength. researchgate.net

Electrostatic Potential (ESP) analysis maps the electrostatic potential onto the electron density surface of a molecule. This visualization is crucial for identifying electron-rich and electron-poor regions, which in turn predicts sites for electrophilic and nucleophilic attack. For this compound, the ESP would show a negative potential (electron-rich) around the oxygen atom and the allyl double bond, indicating their nucleophilic character. Conversely, the high electronegativity of the fluorine atoms would create a significant positive potential (electron-poor) region on the adjacent carbon and hydrogen atoms of the trifluoroethyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by translating the complex wavefunction into a more intuitive Lewis-like structure. stackexchange.com A key component of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy, E(2), associated with electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. stackexchange.comresearchgate.net

For this compound, significant stabilization interactions would be expected between:

The lone pair (LP) orbitals of the ether oxygen and the antibonding σ* orbitals of the adjacent C-C and C-H bonds.

The filled π orbital of the allyl group and the antibonding σ* orbitals of adjacent single bonds (hyperconjugation).

Table 2: Conceptual NBO Second-Order Stabilization Interactions This table illustrates the types of interactions analyzed, not specific calculated values.

Donor Orbital (Filled)Acceptor Orbital (Unfilled)Type of InteractionExpected Significance
LP (O)σ* (C-C)Lone Pair DelocalizationHigh
π (C=C)σ* (C-H)HyperconjugationModerate
σ (C-H)σ* (C-F)HyperconjugationSignificant due to CF3

Molecular Modeling and Simulation

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound, including its conformational changes and its interactions with other molecules or in a solvent. Studies on the related compound 2,2,2-trifluoroethanol (B45653) (TFE) show that TFE molecules tend to aggregate around peptides in aqueous solutions, creating a low-dielectric environment that stabilizes local interactions. nih.gov Similarly, MD simulations of this compound would likely show preferential solvation behavior, with the trifluoroethyl group influencing the local solvent structure. This has implications for its properties as a solvent or co-solvent.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces for chemical reactions, allowing for the identification of reaction pathways and the characterization of transition states. For this compound, this analysis could be applied to reactions such as addition to the allyl double bond, ether cleavage, or substitution reactions.

For example, in a reaction involving nucleophilic attack, calculations would determine the energy barriers for attack at different sites, predicting the most likely reaction product. The analysis of transition state structures provides a snapshot of the highest-energy point along the reaction coordinate, revealing the specific geometric and electronic configuration required for the reaction to proceed. The stability of potential radical intermediates, influenced by factors like resonance in the allyl group, is a key determinant of reaction pathways. masterorganicchemistry.com

Predictive Modeling for Chemical Properties and Reactivity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, use computed molecular descriptors to predict the properties and reactivity of chemicals. nih.gov For this compound, a variety of descriptors would be calculated, including:

Electronic Descriptors: Dipole moment, polarizability, orbital energies (HOMO/LUMO).

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum Chemical Descriptors: Charges on atoms, bond orders, electrostatic potential extrema.

These descriptors can be fed into statistical models trained on datasets of known compounds to predict properties like boiling point, solubility, and potential toxicity without the need for experimental measurement. nih.gov Such models are valuable tools for chemical hazard assessment and the rational design of new compounds with desired properties.

Q & A

Q. What are common synthetic routes for preparing allyl 2,2,2-trifluoroethyl ether?

this compound can be synthesized via alkylation of fluorinated alkoxides generated in situ. A typical method involves reacting acyl chlorides (e.g., RfCOCl) with alkylating agents (dimethyl sulfate, alkyl triflates) and potassium fluoride (KF) in diglyme at 80–100°C . Key factors include the stability of the fluorinated alkoxide intermediate and the electrophilicity of the alkylating agent. Researchers should optimize reaction time and temperature to maximize yield, as unstable alkoxides may decompose prematurely.

Q. How does the trifluoroethyl group influence palladium-catalyzed decarboxylative rearrangements?

The trifluoroethyl group acts as a strong electron-withdrawing substituent, lowering the pKa of the malonate intermediate by stabilizing the resulting alkoxyethenolate after decarboxylation. This stabilization accelerates the reaction under mild conditions (e.g., room temperature) compared to methyl or trichloroethyl analogs, which require harsher conditions (e.g., 120°C in DMF) . When designing experiments, researchers should prioritize trifluoroethyl derivatives to exploit this electronic effect for efficient decarboxylation.

Q. What analytical methods are used to confirm reaction completion in Pd-catalyzed rearrangements?

Reaction progress is typically monitored via 1^1H NMR spectroscopy. For example, complete consumption of allyl 2,2,2-trifluoroethyl malonate and formation of a single product with full diastereo- and regiocontrol can be confirmed by observing distinct shifts for the homoallylic ester protons . Researchers should ensure anhydrous conditions and use sealed reaction vessels to prevent side reactions.

Q. What are the critical parameters for generating fluorinated alkoxides in situ?

Successful alkoxide generation requires:

  • Solvent choice : Diglyme is preferred due to its high boiling point and ability to stabilize ionic intermediates.
  • Temperature control : Maintain 80–100°C to balance alkoxide formation and decomposition rates.
  • Alkylating agent reactivity : Electrophilic agents like methyl triflate enhance alkylation efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized for Pd-catalyzed decarboxylative rearrangements?

Optimization involves:

  • Catalyst loading : Use 5–10 mol% Pd(dba)2_2 with PPh3_3 as a ligand.
  • Scale considerations : Yields decrease at larger scales (e.g., 61% at 6 mmol vs. 76% at 1.5 mmol), necessitating iterative scaling trials .
  • Substrate purity : Remove traces of moisture or acidic impurities to prevent catalyst poisoning.

Q. Why does the trifluoroethyl group outperform methyl or trichloroethyl groups in decarboxylative allylation?

A comparative analysis reveals:

SubstituentReactivity (Pd-catalyzed)Decarboxylation EfficiencyKey Factor
CF3_3CH2_2High (room temperature)>90% yieldStrong electron-withdrawing effect stabilizes the enolate
CH3_3Low (requires 120°C)<20% yieldWeak stabilization of methoxyethenolate
CCl3_3CH2_2No reaction0% yieldPoor leaving group ability and steric hindrance

Q. How can contradictions in substituent effects be resolved during mechanistic studies?

When trichloroethyl malonates fail to react under conditions effective for trifluoroethyl analogs, researchers should:

Analyze electronic effects : Use computational methods (e.g., DFT) to compare the stabilization of intermediates.

Evaluate leaving group ability : Test alternative alkylating agents or adjust reaction polarity with co-solvents .

Q. What synthetic applications does this compound enable in medicinal chemistry?

This compound serves as a precursor to key intermediates like alcohol (-)-17, a cyclopentenyl derivative used in synthesizing carbocyclic nucleosides (e.g., (-)-5′-homocarbovir). Post-reduction of homoallylic esters provides access to hydroxylated intermediates critical for antiviral drug development .

Q. What mechanistic insights explain the efficiency of Pd-catalyzed decarboxylation?

The mechanism involves:

Oxidative addition : Pd(0) coordinates with the allyl malonate to form a π-allyl complex.

Decarboxylation : The trifluoroethyl group stabilizes the alkoxyethenolate intermediate, enabling rapid CO2_2 release.

Nucleophilic attack : The enolate attacks the π-allyl system, forming the homoallylic ester with retained stereochemistry .

Q. How can substrate scope limitations be addressed in allyl malonate chemistry?

While α,α-unsubstituted allyl trifluoroethyl malonates react efficiently, bulky or electron-deficient substrates may require:

  • Ligand modification : Replace PPh3_3 with bidentate ligands (e.g., dppe) to enhance catalyst stability.
  • Temperature modulation : Increase reaction temperature for sterically hindered substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl 2,2,2-trifluoroethyl ether
Reactant of Route 2
Reactant of Route 2
Allyl 2,2,2-trifluoroethyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.